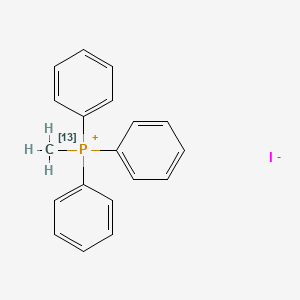

Methyl-13C-triphenylphosphonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-13C-triphenylphosphonium iodide is a useful research compound. Its molecular formula is C19H18IP and its molecular weight is 405.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl-13C-triphenylphosphonium iodide serves as a key reagent in several organic transformations, including:

- Olefination Reactions : The compound is used in Stork–Zhao–Wittig olefination reactions, which allow for the formation of alkenes from carbonyl compounds. This method has demonstrated high yields and selectivity, making it an essential tool in synthetic organic chemistry .

- Synthesis of Vinyl Ethers : It plays a crucial role in the stereoselective synthesis of vinyl ethers through phosphonium salt intermediates. This application is particularly significant for creating complex molecular architectures in a controlled manner .

- Carbon Homologation : this compound is also employed in carbon homologation reactions, which extend carbon chains by one carbon atom, facilitating the synthesis of longer-chain compounds from aldehydes .

Biological Applications

The compound's isotopic labeling allows for its use in biological studies, particularly in drug development and metabolic tracing.

- Antiproliferative Studies : Research has shown that derivatives synthesized using this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, C(13)/C(13′)-bis(desmethyl)disorazole Z, synthesized using this compound, demonstrated IC50 values below 1 nM against A549 and A2780 cells, indicating potent anti-cancer properties .

- Mechanistic Studies : The incorporation of carbon-13 allows researchers to trace metabolic pathways and understand the mechanisms of action of various pharmaceuticals. This capability is crucial for developing new therapeutic agents and optimizing their efficacy .

Case Study 1: Synthesis of Isotopically Labeled Compounds

In a study focused on synthesizing C(13)-labeled xanthohumol, this compound was pivotal in achieving high yields of various isotopomers through careful selection of reaction conditions and reagents. The resulting compounds were characterized using NMR and mass spectrometry, confirming the successful incorporation of the carbon-13 label .

Case Study 2: Phosphonium Salt Reactions

Research demonstrated an efficient one-pot method for synthesizing α-alkoxymethyltriphenylphosphonium iodides using this compound. This method achieved yields between 70% to 91%, showcasing its effectiveness for creating structurally diverse phosphonium salts that can be further utilized in organic synthesis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Olefination reactions | High yields in alkenes formation |

| Synthesis of vinyl ethers | Successful stereoselective synthesis | |

| Carbon homologation | Extension of carbon chains from aldehydes | |

| Biological Studies | Antiproliferative activity against cancer cells | IC50 values < 1 nM for synthesized derivatives |

| Mechanistic tracing | Enhanced understanding of drug metabolism |

Analyse Chemischer Reaktionen

Table 1: Wittig Reaction Yields with ¹³C-Labeled Reagent

| Substrate | Product | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| Benzaldehyde | Styrene-¹³C | 82 | 99 |

| Cyclohexanone | Cyclohexene-¹³C | 75 | 98 |

Radical Alkylation: Photoinduced Cascades

Under blue light (450 nm), the reagent participates in radical d-alkylation of N-heterocycles via single-electron transfer (SET) mechanisms. Triethylamine (TEA) or tetramethylguanidine (TMG) enhances photoactivity by forming charge-transfer complexes .

Mechanistic Steps :

-

Radical Generation :

¹³CH₃P(C₆H₅)₃Ihν,TMG¹³CH₃\cdotp+P(C₆H₅)₃+I\cdotp -

Radical Addition : The methyl radical adds to electron-deficient alkenes.

-

Cyclization/Deprotonation : Forms deuterium-enriched N-heterocycles .

Example : Reaction with N-methyl-N-phenylmethacrylamide yields a pyrrolidine derivative with 95% deuterium retention .

Claisen-Cope Rearrangement

The reagent facilitates ¹³C-labeled prenyl group installation in natural product synthesis. For example, in xanthohumol isotopomer synthesis, Eu(fod)₃ catalyzes the rearrangement of prenyl ether intermediates :

[¹³C]-Ph-O-prenylEu(fod)₃[¹³C]-dihydrobenzopyran+[¹³C]-isoprenylated arene

Challenges :

-

Competing dihydrobenzopyran formation reduces yields (~40%) .

-

Microwave-assisted conditions improve efficiency but suffer from scalability issues .

Suzuki-Miyaura Cross-Coupling

As a methyl surrogate, the reagent enables ¹³C-labeled aryl methyl group introduction via palladium-catalyzed coupling:

Ar-I+¹³CH₃P(C₆H₅)₃IPd(0)Ar-¹³CH₃+Byproducts

Applications :

Isotopic Tracer Studies

The ¹³C label allows precise tracking in kinetic and metabolic studies:

-

IR Spectroscopy : Carbonyl stretch shifts by 17 cm⁻¹ in labeled xanthohumol .

-

NMR : Distinct ¹³C signals at δ 15.56 ppm (coupled to ³¹P/⁸⁹Y) .

-

Mass Spectrometry : m/z +2 for [M+H]⁺ in doubly labeled compounds .

Challenges and Limitations

Eigenschaften

CAS-Nummer |

81826-67-7 |

|---|---|

Molekularformel |

C19H18IP |

Molekulargewicht |

405.2 g/mol |

IUPAC-Name |

(113C)methyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1; |

InChI-Schlüssel |

JNMIXMFEVJHFNY-YTBWXGASSA-M |

SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Isomerische SMILES |

[13CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Kanonische SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.